

Crystal Structure Analysis of N-(4-Methoxyphenyl)benzamide: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	N-(4-Methoxyphenyl)benzamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure analysis of **N-**(**4-Methoxyphenyl**)**benzamide** (C14H13NO2), a compound of interest in medicinal chemistry and materials science. The document details the crystallographic data, experimental protocols for its synthesis and crystal growth, and the methodology for its structural determination, offering valuable insights for researchers in drug design and crystal engineering.

Molecular Structure and Crystallographic Data

N-(4-Methoxyphenyl)benzamide consists of a central amide linkage between a phenyl ring and a 4-methoxyphenyl ring. The crystal structure of this molecule has been determined by single-crystal X-ray diffraction at both room temperature and low temperature (173 K), revealing different polymorphic forms.

Two primary crystallographic studies provide the basis for our current understanding of this structure. A room-temperature determination resulted in a triclinic crystal system (space group P-1), while a low-temperature analysis revealed a monoclinic form (space group P21/c).[1][2] The key crystallographic data from these studies are summarized in the tables below for clear comparison.

Crystal Data and Structure Refinement



The following tables present the detailed crystallographic data and refinement parameters for the two known crystal structures of **N-(4-Methoxyphenyl)benzamide**.

Table 1: Crystal Data for N-(4-Methoxyphenyl)benzamide

Parameter	Room Temperature Structure	Low-Temperature Structure (173 K)
Chemical Formula	C14H13NO2	C14H13NO2
Formula Weight (g/mol)	227.25	227.25
Crystal System	Triclinic	Monoclinic
Space Group	P-1	P21/c
a (Å)	5.308 (3)	26.783 (2)
b (Å)	7.709 (4)	5.3040 (4)
c (Å)	14.109 (7)	8.1633 (6)
α (°)	96.911 (8)	90
β (°)	99.210 (8)	94.671 (3)
y (°)	90.511 (9)	90
Volume (ų)	565.5 (5)	1154.91 (15)
Z	2	4

Data sourced from Wang et al. (2014) and Chang et al. (2022).[1][2]

Table 2: Data Collection and Refinement Details



Parameter	Room Temperature Structure	Low-Temperature Structure (173 K)
Diffractometer	Bruker SMART CCD	Not Specified
Radiation	Mo Kα (λ = 0.71073 Å)	Not Specified
Temperature (K)	296	173
Absorption Correction	Multi-scan (SADABS)	Not Specified
Measured Reflections	3188	Not Specified
Independent Reflections	2005	Not Specified
Rint	0.013	Not Specified
$R[F^2 > 2\sigma(F^2)]$	0.036	Not Specified
wR(F²)	0.097	Not Specified
Goodness-of-fit (S)	1.03	Not Specified

Data primarily sourced from Wang et al. (2014).[2]

Experimental Protocols Synthesis of N-(4-Methoxyphenyl)benzamide

A common synthetic route to **N-(4-methoxyphenyl)benzamide** involves the amidation of a benzoyl derivative with 4-methoxyaniline. While various specific methods exist, a general representative procedure is as follows:

- Reactant Preparation: Equimolar amounts of 4-methoxyaniline and a benzoylating agent (e.g., benzoyl chloride or benzoic anhydride) are prepared. A non-nucleophilic base, such as triethylamine or pyridine, is often used to neutralize the acid byproduct.
- Reaction: The 4-methoxyaniline and base are dissolved in a suitable aprotic solvent (e.g., chloroform, dichloromethane, or THF). The benzoylating agent is then added dropwise to the solution, typically at room temperature or under mild heating. The reaction is stirred for a period ranging from a few hours to overnight.



Work-up and Purification: Upon completion, the reaction mixture is typically washed with dilute acid (e.g., HCl) and a basic solution (e.g., NaHCO3) to remove unreacted starting materials and byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to yield the pure N-(4-Methoxyphenyl)benzamide.[3]

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination. A widely used method for growing crystals of **N-(4-methoxyphenyl)benzamide** is slow solvent evaporation or vapor diffusion:

- Solution Preparation: A saturated solution of the purified compound is prepared in a suitable solvent, such as ethyl acetate.
- · Crystal Growth:
 - Slow Evaporation: The solution is loosely covered and left undisturbed in a vibration-free environment, allowing the solvent to evaporate slowly over several days, leading to the formation of single crystals.
 - Vapor Diffusion: A concentrated solution of the compound in a good solvent (e.g., ethyl acetate) is placed in a small open vial. This vial is then placed in a larger sealed container containing a poor solvent (e.g., hexanes) in which the compound is less soluble. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[4]

X-ray Data Collection and Structure Solution

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 173 K or 296 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a CCD or area detector and a monochromatic X-ray source



(e.g., Mo K α radiation).[2][5] A series of diffraction images are collected as the crystal is rotated.

- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.[2]
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined by full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[4][6]

Structural Insights

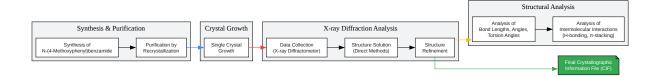
The molecular conformation of **N-(4-Methoxyphenyl)benzamide** is characterized by a significant dihedral angle between the two aromatic rings, which is approximately 65.18° in the room-temperature structure.[2][7] The central amide group is twisted with respect to both rings. In the crystal, molecules are linked by intermolecular N—H···O hydrogen bonds, forming chains or more complex networks that stabilize the crystal packing.[2][7]

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to compare the gas-phase (isolated molecule) conformation with the experimentally observed solid-state structure.[1][6] These studies indicate that the conformations observed in the crystal are influenced by intermolecular interactions, such as hydrogen bonding and π -stacking, which can lead to deviations from the lowest energy conformation of an isolated molecule.[1][6] Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular interactions within the crystal.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the crystal structure analysis of **N-(4-Methoxyphenyl)benzamide**.





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Caption: Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of **N-(4-Methoxyphenyl)benzamide** provides fundamental insights into its solid-state conformation and intermolecular interactions. The availability of both room-temperature and low-temperature structural data allows for a more complete understanding of its polymorphic behavior. This detailed structural information is invaluable for applications in drug development, where understanding crystal packing and polymorphism is critical for formulation and bioavailability, as well as in the design of new materials with specific solid-state properties.

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